molecular formula C25H21FN4O2S B11120638 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11120638
M. Wt: 460.5 g/mol
InChI Key: HIMZVHQHNADRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one: , also known by its chemical name or , belongs to a class of compounds called .

  • Its discovery stems from the recognition that poly (ADP-ribose) polymerase (PARP) plays a crucial role in cellular responses to DNA damage caused by metabolic processes, chemicals, or ionizing radiation. As a result, PARP inhibitors have emerged as promising candidates for cancer therapy .
  • Preparation Methods

  • Chemical Reactions Analysis

      KU-0059436: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not publicly disclosed.

    • Major products formed during these reactions are likely derivatives of KU-0059436 with modified functional groups.
  • Scientific Research Applications

      Cancer Therapy: inhibits both and , making it a potent candidate for treating cancers with and mutations.

      Other Fields: While its primary focus is cancer therapy, research is ongoing to explore its potential in other areas, such as neurodegenerative diseases and inflammation.

  • Mechanism of Action

      KU-0059436: binds to the catalytic domain of PARP enzymes, inhibiting their activity. This prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks. In cancer cells with defective homologous recombination (e.g., -deficient cells), this disruption is particularly lethal, as they rely heavily on PARP-mediated repair pathways.

  • Comparison with Similar Compounds

      KU-0059436: stands out due to its dual inhibition of both and . Few other compounds achieve this feat.

    • Similar compounds include olaparib (Lynparza) , rucaparib (Rubraca) , and niraparib (Zejula) , which are also PARP inhibitors used in cancer therapy.

    Properties

    Molecular Formula

    C25H21FN4O2S

    Molecular Weight

    460.5 g/mol

    IUPAC Name

    3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

    InChI

    InChI=1S/C25H21FN4O2S/c26-18-7-11-19(12-8-18)28-13-15-29(16-14-28)23(31)17-5-9-20(10-6-17)30-24(32)21-3-1-2-4-22(21)27-25(30)33/h1-12H,13-16H2,(H,27,33)

    InChI Key

    HIMZVHQHNADRIT-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.